Saquayamycin B1 - 99260-68-1

Saquayamycin B1

Catalog Number: EVT-1762821
CAS Number: 99260-68-1
Molecular Formula: C31H32O12
Molecular Weight: 596.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Saquayamycin B1 (Saq B1) is an angucycline glycoside, a class of polyketone compounds characterized by a benzanthracene ring system. [, ] It is a secondary metabolite produced by various strains of marine-derived Streptomyces sp. bacteria. [, ] Saq B1 has garnered significant interest in scientific research due to its potent cytotoxic activity against various cancer cell lines, making it a promising candidate for anticancer drug development. [, ]

Moromycin B

    Compound Description: Moromycin B (Mor B) is an angucycline antibiotic produced by marine-derived Streptomyces sp. It belongs to a class of polyketone compounds containing benzanthracene. [] Moromycin B displayed potent anti-proliferative activity against MCF-7, MDA-MB-231, and BT-474 breast cancer cell lines, with IC50 values ranging from 0.16 to 0.67 μM. []

    Relevance: Moromycin B is structurally related to Saquayamycin B1 as they are both angucycline glycosides isolated from the same Streptomyces species. [, ] They share a core benzanthracene ring system and differ in the substituents on this core structure.

Saquayamycin B

    Compound Description: Saquayamycin B (Saq B) is an angucycline antibiotic produced by marine-derived Streptomyces sp. It is a polyketone compound containing benzanthracene. [] Saquayamycin B displayed potent anti-proliferative activity against MCF-7, MDA-MB-231, and BT-474 breast cancer cell lines, with IC50 values ranging from 0.16 to 0.67 μM. [] Moreover, Saquayamycin B inhibited the migration and invasion of MDA-MB-231 cells in a dose-dependent manner. []

    Relevance: Saquayamycin B is structurally very similar to Saquayamycin B1, likely differing only in the configuration of a single chiral center. [] Both compounds are angucycline glycosides isolated from the same Streptomyces species and share a core benzanthracene ring system.

Landomycin N

    Compound Description: Landomycin N (Lan N) is an angucycline antibiotic produced by marine-derived Streptomyces sp. It is a polyketone compound containing benzanthracene. []

    Relevance: Landomycin N shares structural similarities with Saquayamycin B1. Both are classified as angucycline glycosides and are derived from the same Streptomyces species. They possess a common benzanthracene ring system, with variations in the substituent groups attached to this core structure. []

Rabelomycin

    Compound Description: Rabelomycin is an angucycline antibiotic produced by Streptomyces dengpaensis XZHG99T. [] Strain improvement efforts targeting Streptomyces dengpaensis XZHG99T resulted in a significant increase in the production of both rabelomycin and Saquayamycin B1. []

    Relevance: Rabelomycin is produced by the same bacterial strain as Saquayamycin B1 and both are classified as angucyclines. [] This suggests a close structural relationship between these two compounds.

Grincamycin L

    Compound Description: Grincamycin L is a known angucycline glycoside. []

    Relevance: Grincamycin L was isolated from the same Streptomyces species as Saquayamycin B1, suggesting structural similarities within the angucycline class. []

Vineomycinone B2

    Compound Description: Vineomycinone B2 is a known angucycline glycoside. []

    Relevance: Vineomycinone B2 was isolated from the same Streptomyces species as Saquayamycin B1, suggesting structural similarities within the angucycline class. []

Fridamycin D

    Compound Description: Fridamycin D is a known angucycline glycoside. []

    Relevance: Fridamycin D was isolated from the same Streptomyces species as Saquayamycin B1, suggesting structural similarities within the angucycline class. []

Vineomycin E

    Compound Description: Vineomycin E is a new angucycline glycoside. []

    Relevance: Vineomycin E was isolated from the same Streptomyces species as Saquayamycin B1, suggesting structural similarities within the angucycline class. []

Vineomycin F

    Compound Description: Vineomycin F is a new angucycline glycoside that contains an unusual ring-cleavage deoxy sugar. []

    Relevance: Vineomycin F was isolated from the same Streptomyces species as Saquayamycin B1, suggesting structural similarities within the angucycline class. []

Source and Classification

Saquayamycin B1 was isolated from the culture broth of a Streptomyces species, specifically identified as Streptomyces sp. The compound belongs to the angucycline family, a class of polyketide-derived antibiotics characterized by their complex aromatic structures and significant biological activities. This classification highlights its relevance in medicinal chemistry and pharmaceutical applications, particularly in oncology.

Synthesis Analysis

Methods and Technical Details

The synthesis of Saquayamycin B1 involves several methodologies typical for polyketides. While specific synthetic routes for Saquayamycin B1 are not extensively documented, similar compounds often utilize biosynthetic pathways involving polyketide synthases. Techniques such as fermentation of Streptomyces strains under controlled conditions are employed to maximize yield. Advanced analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are crucial for characterizing the compound during synthesis.

Molecular Structure Analysis

Structure and Data

The molecular structure of Saquayamycin B1 features a complex bicyclic system typical of angucyclines, with multiple hydroxyl groups contributing to its biological activity. The chemical formula is C₁₈H₁₇N₁O₆, and its molecular weight is approximately 345.34 g/mol. Structural elucidation has been achieved through spectroscopic methods including ultraviolet-visible spectroscopy and infrared spectroscopy, which provide insights into functional groups and structural conformation.

Chemical Reactions Analysis

Reactions and Technical Details

Saquayamycin B1 exhibits a variety of chemical reactions that underscore its reactivity profile. It can participate in nucleophilic substitutions and redox reactions due to the presence of hydroxyl groups. Furthermore, the compound's ability to interact with cellular components allows it to induce apoptosis in cancer cells by modulating key signaling pathways such as the phosphoinositide 3-kinase/protein kinase B signaling pathway.

Mechanism of Action

Process and Data

The mechanism of action of Saquayamycin B1 primarily involves the induction of apoptosis in cancer cells. Research indicates that it exerts its effects by downregulating anti-apoptotic proteins while upregulating pro-apoptotic proteins within the Bcl-2 family. Specifically, Saquayamycin B1 disrupts mitochondrial membrane potential, leading to cytochrome c release and activation of caspases, which are crucial for executing apoptosis. Studies have shown that treatment with Saquayamycin B1 results in increased expression levels of Bax (a pro-apoptotic protein) and decreased levels of Bcl-2 (an anti-apoptotic protein), thereby promoting cell death in colorectal cancer cell lines such as SW480 and SW620.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Saquayamycin B1 is characterized by several notable physical properties:

  • Appearance: Typically appears as a solid or powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability can be influenced by pH and temperature; optimal storage conditions are necessary to maintain its bioactivity.

Chemical properties include:

  • Reactivity: Reacts with nucleophiles due to electrophilic sites on its aromatic rings.
  • Spectroscopic Data: Characterized by distinct peaks in mass spectrometry confirming its molecular weight, alongside specific absorption bands in infrared spectroscopy indicating functional groups.
Applications

Scientific Uses

Saquayamycin B1 has significant applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. Its primary applications include:

  • Cancer Therapy: Investigated for its cytotoxic effects against various cancer cell lines, offering potential as an anticancer agent.
  • Antibiotic Research: Explored for its antibacterial properties against resistant strains of bacteria.
  • Biochemical Studies: Utilized to study apoptotic pathways and cellular signaling mechanisms, contributing to a better understanding of cancer biology.
Biosynthetic Origins and Microbial Engineering of Saquayamycin B1

Actinomycete-Produced Angucyclines: Ecological and Evolutionary Contexts

Angucyclines represent the largest family of type II polyketide natural products, characterized by their angular benz[a]anthracene tetracyclic scaffold. These compounds are predominantly biosynthesized by soil-dwelling and marine-derived actinomycetes, particularly Streptomyces species, as chemical defense agents against competing microorganisms and environmental stressors [1] [8]. Saquayamycin B1 belongs to the urdamycin-type angucyclines (UTA-2 group), distinguished by a C-glycosidically linked deoxy-sugar (D-olivose) and variable unsaturated fatty acid chains. The ecological distribution of saquayamycin-producing strains spans diverse habitats, including Algerian Saharan soils (Streptomyces sp. PAL114), marine sediments, and plant rhizospheres, reflecting remarkable evolutionary adaptation to environmental niches [3] [6] [10]. This geographic diversity correlates with structural variations observed within the angucycline family, where subtle modifications confer selective advantages against local microbial competitors. The biosynthetic gene clusters (BGCs) encoding angucycline pathways exhibit modular evolution through gene duplication, horizontal transfer, and recombination events, enabling rapid chemical diversification in response to ecological pressures [8].

Table 1: Streptomyces Strains Producing Saquayamycin-Type Compounds

Strain DesignationIsolation SourceIdentified CompoundsBioactivity Profile
Streptomyces sp.Marine sedimentSaquayamycin B1, B, Landomycin NCytotoxic, Antimigratory
PAL114Saharan soil (Ghardaïa)Saquayamycins A, CBroad-spectrum antimicrobial
KY40-1UndisclosedSaquayamycins 1-7Farnesyl transferase inhibition
MBT84SoilN-acetylcysteine-saquayamycin conjugatePrioritized via nanoRAPIDS platform

Polyketide Synthase Pathways in Saquayamycin B1 Biosynthesis

The carbon skeleton of saquayamycin B1 originates from a decaketide backbone assembled by a type II polyketide synthase (PKS) complex. This enzymatic machinery minimally consists of ketosynthase α (KSα), chain length factor (CLF), and acyl carrier protein (ACP), which collectively catalyze ten iterative decarboxylative condensations of malonyl-CoA extender units [1] [8]. In Streptomyces sp. KY40-1, the minimal PKS components (SqnH, SqnI, SqnJ) generate a linear poly-β-ketone intermediate that undergoes stereospecific cyclization orchestrated by cyclases (SqnF, SqnL). Genetic evidence confirms saquayamycins follow biosynthetic Route I, where the nascent polyketide chain folds angularly to form the benz[a]anthracene nucleus directly, contrasting Route II that involves anthracyclinone rearrangement [5] [8]. Post-PKS tailoring enzymes then introduce critical oxygen functionalities:

  • Ring oxidations: Aromatases (SqnM) and ketoreductases (SqnK) establish quinone moieties
  • Glycosylation priming: C-glycosyltransferase attaches D-olivose at C-9
  • Side-chain decoration: Oxidoreductases (SqnT) modify the aliphatic chain

The balmoralmycin BGC (~43 kb) exemplifies the genetic architecture, encoding a hybrid type II/III PKS system for synthesizing the 2,4-decadienoic acid chain observed in related UTAs [4]. CRISPR/dCas9-assisted knockdown studies of the sqn cluster confirm that phosphopantetheinyl transferase (SqnCC) is indispensable for PKS activation, with knockout mutants showing complete ablation of saquayamycin production [5].

Glycosylation Patterns and Sugar Moiety Diversity in Angucycline Derivatives

Glycosylation critically influences saquayamycin B1's bioactivity, solubility, and target recognition. Its saccharide architecture features a conserved C-olivosyl linkage at C-9 and variable O-glycosylation at C-3, with observed sugars including L- rhodinose and the rare 3,6-dideoxy-L-idosamine [5] [9]. The glycosylation machinery involves:

  • SqnG2: A dual-function glycosyltransferase catalyzing C-glycosidic bond formation with D-olivose at C-9 and subsequent O-glycosylation at C-3
  • SqnG1: An auxiliary O-glycosyltransferase enhancing glycosylation efficiency (50-fold production decrease in ΔsqnG1 mutants)
  • SqnS1–SqnS8: Enzymes synthesizing nucleotide-activated deoxysugar precursors (NDP-D-olivose, NDP-L-rhodinose)

Table 2: Enzymatic Components of Saquayamycin Glycosylation Machinery

EnzymeFunctionEffect of InactivationSubstrate Specificity
SqnG2Dual C/O-GlycosyltransferaseComplete loss of saquayamycinsD-olivose, L-rhodinose
SqnG1Accessory O-Glycosyltransferase50-fold yield reduction; shunt products*L-rhodinose derivatives
SqnG3Putative C-GlycosyltransferaseNo significant changeUndetermined
SqnQDehydrogenase (sugar modification)Not testedAmino sugar biosynthesis

*Tetrangomycin and rabelomycin accumulate in ΔsqnG1 mutants [5]

The C-glycosidic linkage provides exceptional metabolic stability compared to O-glycosides, explaining saquayamycin B1's pharmacokinetic advantages. Sugar diversity arises from promiscuous glycosyltransferases that can utilize alternative NDP-sugars, enabling combinatorial biosynthesis for structural diversification [8] [9]. Notably, the sqn cluster lacks genes for aminocoumarin biosynthesis, distinguishing it from the simocyclinone pathway despite shared aglycone features [4].

Elicitation Strategies for Enhanced Saquayamycin B1 Production in Streptomyces spp.

Overcoming biosynthetic silencing is crucial for unlocking saquayamycin B1's production potential. Genomic analyses reveal Streptomyces strains harbor 30+ cryptic BGCs, with <20% expressed under standard conditions [7] [10]. Effective elicitation approaches include:

  • Chemical Elicitors: Catechol (0.5 mM) upregulates the sqn cluster in Streptomyces sp. MBT84 via putative stress-response pathways, enhancing saquayamycin titers 3.8-fold and revealing novel derivatives like an N-acetylcysteine-saquayamycin conjugate [7]
  • Co-cultivation: Interaction with Bacillus subtilis induces defensive metabolome restructuring in Streptomyces spp., though saquayamycin-specific data requires validation
  • Genome Mining-Guided Cultivation: AntiSMASH analysis of Streptomyces sp. BR123 identified 22 BGCs (6 PKS-I, 4 PKS-II, 5 NRPS), enabling targeted media optimization for angucycline production [10]

The nanoRAPIDS platform revolutionizes low-abundance metabolite discovery by combining nanofractionation (384 fractions from 10 µL crude extract), high-resolution bioassays, and automated GNPS molecular networking. This technology identified trace saquayamycin derivatives (0.01% abundance) obscured by dominant metabolites, achieving 500-fold sensitivity enhancement over conventional screening [7]. OSMAC (One Strain-Many Compounds) approaches remain valuable, as demonstrated by Streptomyces PAL114 producing novel mzabimycins A-B when cultured with L-tryptophan in M2 synthetic medium [6].

Properties

CAS Number

99260-68-1

Product Name

Saquayamycin B1

IUPAC Name

(3R,4aR,12bS)-9-[(1R,3R,5S,8S,10R,12R,14R)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]-3,4a,8,12b-tetrahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

Molecular Formula

C31H32O12

Molecular Weight

596.6 g/mol

InChI

InChI=1S/C31H32O12/c1-12-17(32)8-20-28(41-12)43-27-13(2)40-18(9-19(27)42-20)14-4-5-15-22(24(14)34)25(35)16-6-7-30(38)11-29(3,37)10-21(33)31(30,39)23(16)26(15)36/h4-7,12-13,18-20,27-28,34,37-39H,8-11H2,1-3H3/t12-,13+,18+,19+,20-,27+,28-,29-,30-,31-/m0/s1

InChI Key

CTSPXNCFVRSKKD-AYIWFLJGSA-N

SMILES

CC1C2C(CC(O1)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6(C5(C(=O)CC(C6)(C)O)O)O)O)OC7CC(=O)C(OC7O2)C

Canonical SMILES

CC1C2C(CC(O1)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6(C5(C(=O)CC(C6)(C)O)O)O)O)OC7CC(=O)C(OC7O2)C

Isomeric SMILES

C[C@@H]1[C@@H]2[C@@H](C[C@@H](O1)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=C[C@]6([C@@]5(C(=O)C[C@](C6)(C)O)O)O)O)O[C@H]7CC(=O)[C@@H](O[C@H]7O2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.